molecular formula C7H11Cl2N3O2 B13587477 (2R)-2-amino-3-(pyrimidin-4-yl)propanoicaciddihydrochloride

(2R)-2-amino-3-(pyrimidin-4-yl)propanoicaciddihydrochloride

Cat. No.: B13587477
M. Wt: 240.08 g/mol
InChI Key: BWGNEFBRWGTIAM-QYCVXMPOSA-N
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Description

(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a compound that features a pyrimidine ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride typically involves the reaction of pyrimidine derivatives with amino acid precursors. One common method involves the reaction of amidines with α-amino acid alkynyl ketones, which allows for the formation of pyrimidin-4-yl substituted α-amino acids . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The amino and pyrimidine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions can introduce different functional groups onto the pyrimidine ring.

Scientific Research Applications

(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is unique due to its specific amino acid backbone, which allows it to interact with biological systems in distinct ways compared to other pyrimidine derivatives

Properties

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.08 g/mol

IUPAC Name

(2R)-2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m1../s1

InChI Key

BWGNEFBRWGTIAM-QYCVXMPOSA-N

Isomeric SMILES

C1=CN=CN=C1C[C@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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